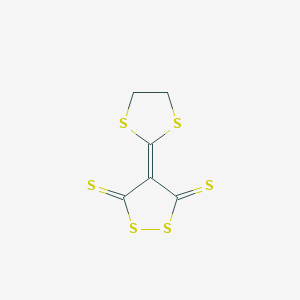
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione typically involves the reaction of sodium ethene-1,1-dithiolate with polychloroalkanes in a water-based system . This method is environmentally friendly as it avoids the use of toxic solvents and catalysts. The reaction is carried out under reflux with vigorous stirring for several hours, resulting in high-purity dithiolanes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of substituted dithiolanes, depending on the reagents used.
科学的研究の応用
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with antifungal or antibacterial activity.
Industry: The compound is used in the production of materials with specific properties, such as conductivity or resistance to oxidation.
作用機序
The mechanism of action of 4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione involves its interaction with molecular targets through its sulfur atoms. These interactions can disrupt normal cellular processes, leading to various biological effects. The compound may inhibit specific enzymes or interfere with the synthesis of essential biomolecules, thereby exerting its effects.
類似化合物との比較
Similar Compounds
- 2-(1,3-Dithiolan-2-ylidene)-1,3-dithiolane
- 1,7-Bis(furyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
- 1,7-Bis(thienyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
Uniqueness
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione is unique due to its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions
特性
CAS番号 |
112763-59-4 |
|---|---|
分子式 |
C6H4S6 |
分子量 |
268.5 g/mol |
IUPAC名 |
4-(1,3-dithiolan-2-ylidene)dithiolane-3,5-dithione |
InChI |
InChI=1S/C6H4S6/c7-4-3(5(8)12-11-4)6-9-1-2-10-6/h1-2H2 |
InChIキー |
VCMKJWFZGULECW-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=C2C(=S)SSC2=S)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)
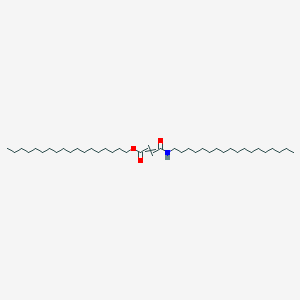

![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)
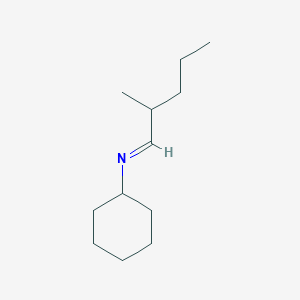
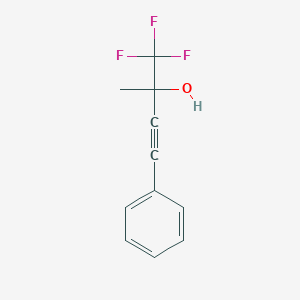
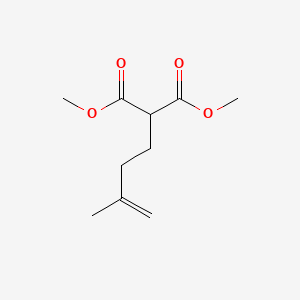
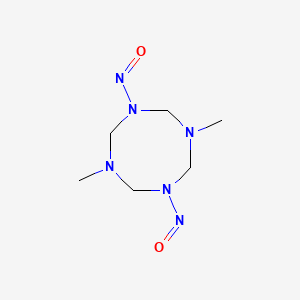

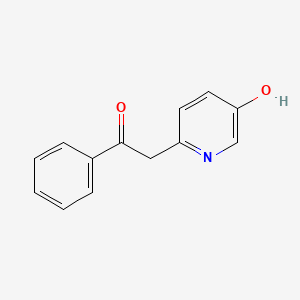
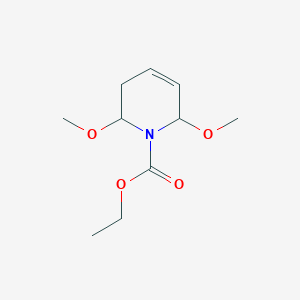
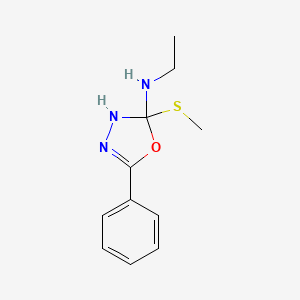
silane](/img/structure/B14308505.png)

